molecular formula C16H23NO B15176109 Piperidine, 1-(4-(1,1-dimethylethyl)benzoyl)- CAS No. 59746-67-7

Piperidine, 1-(4-(1,1-dimethylethyl)benzoyl)-

Cat. No.: B15176109
CAS No.: 59746-67-7
M. Wt: 245.36 g/mol
InChI Key: QXUQNZDBDBUCLU-UHFFFAOYSA-N
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Description

Piperidine, 1-(4-(1,1-dimethylethyl)benzoyl)-, is a piperidine derivative bearing a 4-tert-butylbenzoyl substituent. This compound is structurally related to the antihistamine drug terfenadine (α-[4-(1,1-dimethylethyl)phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinebutanol), where it serves as a metabolic intermediate or degradation product . Terfenadine is metabolized via cytochrome P-450 3A4 (CYP3A4) into two primary metabolites: 4-(hydroxydiphenylmethyl)-piperidine and a carboxylic acid derivative . The tert-butyl group enhances lipophilicity, influencing membrane permeability and metabolic stability.

Properties

CAS No.

59746-67-7

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

(4-tert-butylphenyl)-piperidin-1-ylmethanone

InChI

InChI=1S/C16H23NO/c1-16(2,3)14-9-7-13(8-10-14)15(18)17-11-5-4-6-12-17/h7-10H,4-6,11-12H2,1-3H3

InChI Key

QXUQNZDBDBUCLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCCC2

Origin of Product

United States

Scientific Research Applications

Piperidine, 1-(4-(1,1-dimethylethyl)benzoyl)- has found applications in various fields of scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Medicine: Piperidine derivatives are explored for their potential therapeutic properties, such as anti-inflammatory and analgesic effects.

  • Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which Piperidine, 1-(4-(1,1-dimethylethyl)benzoyl)- exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

  • Pathways Involved: It may influence signaling pathways related to inflammation, pain, or other biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a) 1-(2-Chlorobenzoyl)piperidine (CAS 22342-21-8)
  • Structure : Substitution of the tert-butyl group with a chlorine atom at the ortho position of the benzoyl ring.
  • Impact : The electronegative chlorine atom increases polarity, reducing lipophilicity compared to the tert-butyl analogue. This may alter binding affinity to histamine receptors and metabolic pathways .
b) 1-[4-(Imidazol-1-yl)benzoyl]piperidine Derivatives
  • Structure : Replacement of tert-butyl with an imidazole ring at the para position.
  • For example, antiarrhythmic activity is observed due to imidazole’s role in modulating ion channels .
  • Metabolism : Likely undergoes CYP-mediated oxidation, but specific pathways are uncharacterized.

Pharmacologically Active Analogues

a) Terfenadine Carboxylic Acid Metabolite
  • Structure : Oxidation of the tert-butyl methyl group to a carboxylic acid.
  • Activity : Retains antihistaminic activity and contributes to terfenadine’s efficacy in vivo .
  • Pharmacokinetics : Increased water solubility compared to the parent compound, facilitating renal excretion .
b) Fenpropidin (1-[3-[4-(1,1-dimethylethyl)phenyl]-2-methylpropyl]piperidine)
  • Structure : Incorporates a methylpropyl linker and tert-butylphenyl group.
  • Applications: Used as a fungicide, demonstrating structural versatility of tert-butyl-piperidine derivatives in non-therapeutic roles .
  • Metabolism: Limited data, but tert-butyl likely slows degradation, enhancing environmental persistence.
a) 1-Acyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines]
  • Structure: Spirocyclic piperidine fused with a quinoline ring.
  • Synthesis : Prepared via acylation of 1-benzyl-4-piperidone, yielding solid or oily products with moderate molecular ion intensity in GC-MS .
  • Activity : Unreported for therapeutic use but highlights synthetic flexibility of piperidine derivatives.
b) Piperidine, 1-[3-[3-[4-(1,1-dimethylethyl)phenoxy]propoxy]propyl]-3-methyl-, ethanedioate
  • Structure : Ethanedioate salt with extended alkoxy chains.

Pharmacokinetic and Metabolic Comparisons

Compound Key Metabolic Pathway CYP Involvement Solubility Profile Excretion Route
Piperidine, 1-(4-(tert-butyl)benzoyl)- CYP3A4-mediated oxidation CYP3A4 High lipophilicity Fecal (60% of dose)
Terfenadine Carboxylic Acid Further oxidation of tert-butyl CYP3A4 Moderate (carboxylic acid) Renal
1-(2-Chlorobenzoyl)piperidine Uncharacterized Unknown Low (polar chloro group) Likely renal
Fenpropidin Environmental degradation Unreported High (tert-butyl) Environmental persistence

Q & A

Q. What are the established synthetic routes for Piperidine, 1-(4-(1,1-dimethylethyl)benzoyl)-, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including:

  • Acylation : Introducing the benzoyl group via Friedel-Crafts acylation using a tert-butyl-substituted benzene derivative.
  • Piperidine functionalization : Coupling the acylated intermediate with a piperidine ring using nucleophilic substitution or transition-metal catalysis (e.g., palladium-mediated cross-coupling) .
  • Purification : Column chromatography or recrystallization to isolate the product. Optimization may involve adjusting catalyst loading (e.g., Pd/C for hydrogenation) or solvent polarity to improve yield .

Q. How is the molecular structure of this compound characterized, and what techniques validate its purity?

  • Spectroscopy : NMR (¹H/¹³C) confirms substituent positions and stereochemistry. IR identifies functional groups (e.g., carbonyl stretching at ~1680 cm⁻¹) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]⁺ for C₁₉H₂₇NO₂: 302.2115). Low-intensity molecular ions in GC-MS may necessitate complementary methods like LC-MS .
  • X-ray crystallography : Resolves ambiguities in stereochemistry or crystal packing .

Q. What are the primary applications of this compound in medicinal chemistry?

Piperidine derivatives are explored for:

  • Receptor binding : As a scaffold for CNS-targeting agents due to piperidine’s bioisosteric similarity to endogenous amines.
  • Enzyme inhibition : The tert-butyl group enhances lipophilicity, improving membrane permeability in assays targeting enzymes like kinases or proteases .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Case study : Discrepancies in mass spectra (e.g., weak molecular ions in GC-MS) may arise from thermal decomposition. Use softer ionization methods (ESI-MS) or hyphenated techniques (LC-NMR) to confirm intact molecular ions .
  • Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

Q. What methodologies are recommended for analyzing impurities in synthetic batches of this compound?

  • HPLC with UV/ELSD detection : Use a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% TFA) to separate impurities. Reference standards for common by-products (e.g., tert-butylbenzene derivatives) are critical .
  • Stability studies : Accelerated degradation under heat, light, or humidity identifies labile functional groups (e.g., hydrolysis of the benzoyl moiety) .

Q. How does the tert-butyl group influence the compound’s physicochemical properties and biological activity?

  • Lipophilicity : The tert-butyl group increases logP, enhancing blood-brain barrier penetration (measured via shake-flask or chromatographic methods).
  • Steric effects : Bulky substituents may hinder binding to flat enzymatic pockets, requiring SAR studies with truncated analogs .

Q. What are the best practices for handling this compound to ensure safety and stability?

  • Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the piperidine ring.
  • Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to acute toxicity risks (Category 4 for oral/dermal exposure) .

Methodological Challenges and Solutions

Q. How can researchers design experiments to study metabolic pathways of this compound?

  • In vitro models : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS. Phase I metabolites often involve piperidine N-oxidation or tert-butyl hydroxylation .
  • Isotopic labeling : Synthesize deuterated analogs to track metabolic sites using MS/MS fragmentation .

Q. What strategies address low yields in the final coupling step of the synthesis?

  • Catalyst screening : Test alternative palladium complexes (e.g., Pd(OAc)₂ with phosphine ligands) to improve cross-coupling efficiency .
  • Solvent optimization : Switch from polar aprotic (DMF) to non-polar solvents (toluene) to favor nucleophilic displacement .

Q. How can computational tools predict the compound’s interaction with biological targets?

  • Docking studies : Use software like AutoDock Vina to model binding to GPCRs or ion channels. Validate with mutagenesis (e.g., alanine scanning of key residues) .
  • MD simulations : Assess conformational stability of the piperidine ring in aqueous vs. lipid bilayer environments .

Regulatory and Compliance Considerations

Q. What regulatory guidelines apply to agrochemical research involving this compound?

  • EPA compliance : For pesticide residues (e.g., fenpropidin analogs), adhere to 40 CFR §180.676, which mandates tolerances for tert-butylphenyl metabolites in crops .
  • Ecotoxicity testing : Follow OECD guidelines for aquatic toxicity (e.g., Daphnia magna acute assays) .

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